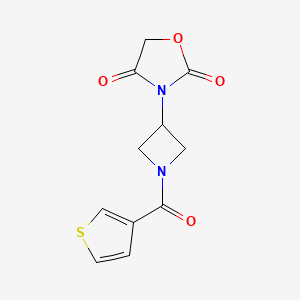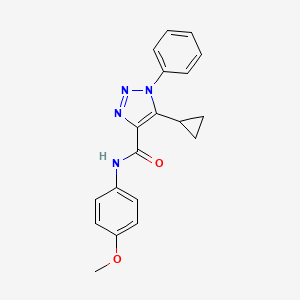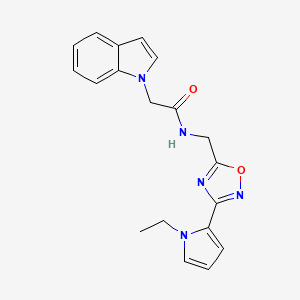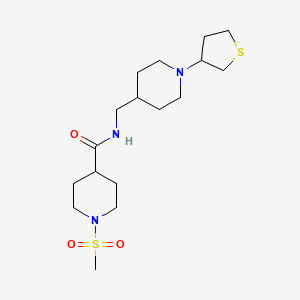![molecular formula C18H18ClN3O3 B2469691 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone CAS No. 1197490-00-8](/img/structure/B2469691.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. It has been found to be an inhibitor of the human ALDH3A1 enzyme . The compound has been used in the synthesis of a variety of other compounds, including carboxamides, sulfonamides, ureas, and thioureas .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another method involves the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxol group attached to a piperazine ring, which is in turn attached to a pyridine ring with a chloro substituent . The compound has been characterized by 1H NMR, 13C NMR, ESI–MS, and IR .Chemical Reactions Analysis
This compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It has also been found to inhibit seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.34 . It has been found to have a melting point of 98°C, a boiling point of 439.76°C, and a density of 1.1183 .科学的研究の応用
Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds related to [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone, for potential antimicrobial applications. Their research focused on the preparation of amide derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Shim et al. (2002) conducted a study on a compound structurally similar to this compound. They focused on its molecular interactions with the CB1 cannabinoid receptor, employing molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models. Their research provided insights into the steric and electrostatic interactions of such compounds with receptors, which could be relevant for understanding the molecular dynamics of similar compounds (Shim et al., 2002).
Inverse Agonist Effects
Landsman et al. (1997) explored a compound analogous to this compound, focusing on its inverse agonist effects at the human cannabinoid CB1 receptor. Such studies contribute to understanding the pharmacological actions of related compounds, potentially informing their applications in medicinal chemistry (Landsman et al., 1997).
Structural and Theoretical Analysis
Karthik et al. (2021) synthesized a compound with structural similarities to this compound, conducting a comprehensive analysis of its thermal, optical, etching properties, and structural characteristics. They also performed density functional theory calculations to understand its molecular properties, which can be crucial for the development of new materials and pharmaceuticals (Karthik et al., 2021).
HIV Entry Inhibition Studies
Watson et al. (2005) examined a compound related to this compound for its potential as a noncompetitive allosteric antagonist of the CCR5 receptor, with applications in HIV-1 antiviral effects. Such research highlights the potential of related compounds in the development of new antiviral therapies (Watson et al., 2005).
NPBWR1 (GPR7) Antagonist Development
Romero et al. (2012) reported on the development of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), with compounds structurally akin to this compound. Their work contributes to the understanding of receptor-ligand interactions and the development of new therapeutic agents (Romero et al., 2012).
将来の方向性
作用機序
Target of Action
Related compounds have been found to interact withGABA-ergic neurotransmission
Mode of Action
It is suggested that it might influence GABA-ergic neurotransmission in the brain . This could involve binding to specific receptors or enzymes, altering their function, and leading to changes in neuronal signaling.
Biochemical Pathways
The compound may affect the GABA-ergic neurotransmission pathway . This pathway is critical for inhibitory signaling in the nervous system. Alterations in this pathway can lead to changes in neuronal excitability and have been linked to conditions such as epilepsy and depression .
Result of Action
The compound has been suggested to exhibit anticonvulsant and antidepressant activity . In animal models, it has shown protection against seizures induced by various agents and has also demonstrated antidepressant activity . .
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-10-14(3-4-20-17)18(23)22-7-5-21(6-8-22)11-13-1-2-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVTALIQNTMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2469613.png)



![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2469618.png)
![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide](/img/structure/B2469620.png)
![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)
![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)
![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)
![4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2469631.png)
